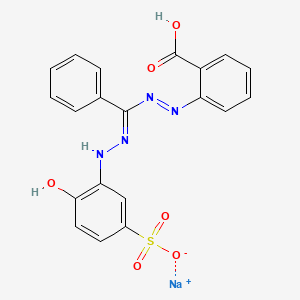
Zincon
Vue d'ensemble
Description
Zincon is a colorimetric indicator used for the detection of zinc, copper, and cobalt . It is also known as 2-[5-(2-Hydroxy-5-sulfophenyl)-3-phenyl-1-formazyl]benzoic acid monosodium salt or 2-carboxy-2’-hydroxy-5’-sulfoformazylbenzene monosodium salt . This compound is a formazan dye that serves as a metal indicator and is applicable in chelometric titration . It is used in spectrometric analysis . The metal-zincon complex formed shows a prominent absorption band in the visible region .
Synthesis Analysis
This compound is synthesized using an electrochemical technique with a sacrificial anode . The system consists of a glass column containing 200 mg of Dowex 1X8 resin modified with 1% (w/w) of this compound . The recovery of the metal was quantitative at pH 7.0 to 8.0 with the use of a potassium dihydrogen-phosphate/sodium hydroxide buffer solution . The colored complex was eluted from the column with 10.0 mL of a 0.1 mol L −1 HNO 3 solution .
Molecular Structure Analysis
This compound has a molecular formula of C20H16N4O6S . Its molecular weight is 440.4 g/mol . The IUPAC name for this compound is 2-[[ ( Z )- N - (2-hydroxy-5-sulfoanilino)- C -phenylcarbonimidoyl]diazenyl]benzoic acid .
Chemical Reactions Analysis
This compound forms a blue precipitate with zinc . The reaction is fast in the presence of an alkaline solution of this reagent . Its reactivity depends on the pH and the zinc–this compound complex is stable in the pH range 8.5 to 9.5 .
Physical And Chemical Properties Analysis
This compound is a colorimetric reagent for Zn and Cu detection, and a metal indicator in EDTA titration . This reagent is insoluble in organic solvents, but slightly soluble in water and alcohol . Its proton dissociation constants are reported to be pKa 1 =7.9-8.3, pKa 2 =7.9-8.3 and pKa 3 =13-14 .
Applications De Recherche Scientifique
1. Spectrophotometric Determination of Metal Ions
Zincon is commonly used as a colorimetric reagent for determining the concentrations of heavy metals in aqueous solutions. It is particularly effective for the sequential spectrophotometric determination of copper (II) and zinc (II) ions in alkaline aqueous solutions, showcasing its utility in analyzing metal ion concentrations in various environmental and industrial samples (Kim, Park, & Eom, 2020).
2. Chelating Probes for Metal Ion Determination
This compound serves as a chromophoric chelating probe for Zn2+ and Cu2+ ions. It binds to various metal ions, with its binding properties and molar absorption coefficients being critical for metal ion detection and bioinorganic applications. This includes rapid metal ion quantification and affinity studies of ligands of interest (Kocyła, Pomorski, & Krężel, 2017).
3. Quantification of Metal Ions in Metalloproteins
In biochemical research, this compound is used for the spectrophotometric determination of zinc, copper, and cobalt ions in metalloproteins. The method has been optimized for the detection of these metals in the presence of common denaturants used in protein studies, which allows for the accurate assessment of metal contents in various metalloproteins (Säbel, Neureuther, & Siemann, 2010).
4. Photocatalytic Activation in Industries
This compound-based zinc oxide nanostructures (ZONSs) are explored for their photocatalytic activation behavior, especially in industries like paints, cosmetics, and rubber. The versatility of ZONSs in photovoltaic, biomedical, and sensing applications is attributed to their unique physical, optical, and chemical properties (Noman, Amor, & Petrů, 2021).
5. Water Pollution Monitoring
This compound is employed in the development of miniaturized, portable devices for continuous monitoring of water pollution, particularly for the spectrophotometric detection of Zn (II) metal ions in water. This application is significant in environmental monitoring and management (Periolatto et al., 2019).
6. Colorimetric Sensing of Cyanide
This compound has been identified as a highly sensitive and selective chemosensor for cyanide in water. This application is particularly relevant in environmental monitoring and public safety, where the detection of toxic substances like cyanide is crucial (Lou, Zhang, Qin, & Li, 2008).
Mécanisme D'action
Target of Action
Zincon monosodium salt is primarily used as a colorimetric indicator for the detection and quantification of metal ions, specifically zinc (Zn), copper (Cu), and mercury (Hg) . These metal ions are the primary targets of this compound monosodium salt.
Mode of Action
This compound monosodium salt acts as a chelating agent, forming colored complexes with its target metal ions . The metal-Zincon complex formed shows a prominent absorption band in the visible region . This change in color is used to measure the concentration of the target metal ions spectrophotometrically .
Biochemical Pathways
It is known that the compound interacts with metal ions, forming complexes that can be detected spectrophotometrically . This interaction can be used to determine the concentration of these metal ions in various samples, which can provide valuable information about biochemical processes involving these ions.
Pharmacokinetics
It is known that the compound is soluble in aqueous alkali, slightly soluble in water and alcohol, and insoluble in other organic solvents . These properties may influence its bioavailability and distribution in the body or other systems.
Result of Action
The primary result of this compound monosodium salt’s action is the formation of colored complexes with metal ions, which can be detected and quantified spectrophotometrically . This allows for the determination of the concentration of these ions in various samples, providing valuable information about their presence and concentration.
Action Environment
The action of this compound monosodium salt can be influenced by various environmental factors. For example, the pH of the environment can affect the formation of the metal-Zincon complex . Additionally, the presence of other metal ions can also influence the selectivity and sensitivity of the assay . Therefore, careful control of the environment is necessary to ensure accurate and reliable results.
Safety and Hazards
Zincon should be handled with care. Avoid breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment . Wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
Analyse Biochimique
Biochemical Properties
Zincon plays a crucial role in biochemical reactions by forming complexes with metal ions. It interacts with enzymes, proteins, and other biomolecules that contain metal ions as cofactors. For instance, this compound can bind to metalloproteins, which are proteins that contain metal ions essential for their biological activity. The interaction between this compound and these metalloproteins is primarily based on the coordination of the metal ion by the nitrogen and oxygen atoms in the this compound molecule .
Cellular Effects
This compound influences various cellular processes by interacting with metal ions within cells. It can affect cell signaling pathways, gene expression, and cellular metabolism by altering the availability of metal ions. For example, this compound’s ability to chelate zinc ions can impact zinc-dependent enzymes and transcription factors, thereby influencing gene expression and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of stable complexes with metal ions. The binding interactions involve the coordination of metal ions by the nitrogen and oxygen atoms in the this compound molecule. This chelation process can inhibit or activate enzymes that require metal ions as cofactors. For example, this compound can inhibit zinc-dependent enzymes by sequestering zinc ions, thereby preventing the enzyme from functioning properly .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable when stored at room temperature, but its solutions should be prepared fresh to ensure accuracy in experiments. Over time, this compound may degrade, leading to a decrease in its effectiveness as a colorimetric indicator. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro settings where it is used to monitor metal ion concentrations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively chelate metal ions without causing toxicity. At high doses, this compound may exhibit toxic effects, such as disrupting metal ion homeostasis and causing cellular damage. Studies in animal models have shown that high doses of this compound can lead to adverse effects, including oxidative stress and inflammation .
Metabolic Pathways
This compound is involved in metabolic pathways that require metal ions as cofactors. It interacts with enzymes such as carboxypeptidase A, which catalyzes the hydrolysis of peptide bonds. By chelating metal ions, this compound can influence the activity of these enzymes and affect metabolic flux. Additionally, this compound can alter metabolite levels by modulating the availability of metal ions required for various biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in specific cellular compartments. For example, this compound can bind to zinc transporters, which help distribute zinc ions throughout the cell. This distribution is crucial for maintaining metal ion homeostasis and ensuring the proper functioning of metal-dependent enzymes .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles where metal ions are concentrated. For instance, this compound may localize to the mitochondria, where it can interact with mitochondrial enzymes that require metal ions. This localization is essential for this compound’s activity and function in regulating metal ion concentrations within cells .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Zincon involves the condensation of salicylaldehyde with 2-hydroxy-1-naphthaldehyde in the presence of zinc acetate. The resulting Schiff base is then treated with 2,2'-dihydroxyazobenzene in the presence of sodium acetate to form the final product, Zincon.", "Starting Materials": [ "Salicylaldehyde", "2-hydroxy-1-naphthaldehyde", "Zinc acetate", "2,2'-dihydroxyazobenzene", "Sodium acetate" ], "Reaction": [ "Step 1: Condensation of salicylaldehyde and 2-hydroxy-1-naphthaldehyde in the presence of zinc acetate to form the Schiff base intermediate.", "Step 2: Treatment of the Schiff base intermediate with 2,2'-dihydroxyazobenzene in the presence of sodium acetate to form the final product, Zincon." ] } | |
Numéro CAS |
62625-22-3 |
Formule moléculaire |
C20H15N4NaO6S |
Poids moléculaire |
462.4 g/mol |
Nom IUPAC |
sodium;3-[(2Z)-2-[[(2-carboxyphenyl)diazenyl]-phenylmethylidene]hydrazinyl]-4-hydroxybenzenesulfonate |
InChI |
InChI=1S/C20H16N4O6S.Na/c25-18-11-10-14(31(28,29)30)12-17(18)22-24-19(13-6-2-1-3-7-13)23-21-16-9-5-4-8-15(16)20(26)27;/h1-12,22,25H,(H,26,27)(H,28,29,30);/q;+1/p-1/b23-21?,24-19-; |
Clé InChI |
XBGLXASXFRESIN-IVGHJWTFSA-M |
SMILES isomérique |
C1=CC=C(C=C1)/C(=N/NC2=C(C=CC(=C2)S(=O)(=O)[O-])O)/N=NC3=CC=CC=C3C(=O)O.[Na+] |
SMILES |
C1=CC=C(C=C1)C(=NNC2=C(C=CC(=C2)S(=O)(=O)[O-])O)N=NC3=CC=CC=C3C(=O)O.[Na+] |
SMILES canonique |
C1=CC=C(C=C1)C(=NNC2=C(C=CC(=C2)S(=O)(=O)[O-])O)N=NC3=CC=CC=C3C(=O)O.[Na+] |
Autres numéros CAS |
62625-22-3 |
Description physique |
Purple solid; [Merck Index] |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Zincon interact with metal ions?
A1: this compound forms colored complexes with various metal ions, primarily through chelation. The molecule's hydroxyl and carboxyl groups, along with the nitrogen atoms in the formazan moiety, act as electron donors, coordinating with the positively charged metal ions. [, ]
Q2: What are the downstream effects of this compound-metal complex formation?
A2: The complexation of this compound with metal ions leads to significant changes in its absorption spectrum, particularly a shift in the absorbance maximum. This spectral change forms the basis for the colorimetric detection and quantification of metal ions. [, , ]
Q3: Does this compound interact with biomolecules other than metal ions?
A3: Yes, this compound can bind to proteins, particularly at acidic pH. This interaction can be utilized for protein staining in polyacrylamide gels and for the spectrophotometric determination of protein concentrations. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C13H9N4NaO6S and a molecular weight of 372.3 g/mol. []
Q5: What are the key spectroscopic characteristics of this compound?
A5: this compound exhibits characteristic absorbance maxima depending on its protonation state and complexation with metal ions. For instance, free this compound shows maximum absorbance at 465 nm at pH 4.2, while the this compound-zinc complex has a maximum absorbance at 620 nm. [, ]
Q6: Is this compound compatible with different analytical techniques?
A6: this compound demonstrates compatibility with various analytical techniques, including spectrophotometry, flow injection analysis, and electrochemical methods. Its versatile nature allows for its use in diverse analytical applications. [, , ]
Q7: How does the performance of this compound vary under different pH conditions?
A7: this compound's performance is highly pH-dependent. The formation and stability of its metal complexes, as well as its spectroscopic properties, are significantly influenced by the pH of the solution. Optimal pH conditions vary depending on the specific metal ion being analyzed. [, , ]
Q8: Does this compound exhibit any catalytic properties?
A8: While not traditionally considered a catalyst, this compound participates in catalytic kinetic spectrophotometric methods. For example, it plays a crucial role in the determination of trace nitrite based on the catalytic oxidation reaction between KBrO3 and this compound in an acidic medium. [, ]
Q9: Have computational methods been employed to study this compound and its interactions?
A9: While the provided research does not explicitly detail computational studies on this compound, such methods could be valuable for understanding its electronic structure, metal binding properties, and spectroscopic behavior. []
Q10: How do structural modifications of this compound affect its metal binding properties?
A10: While specific SAR studies on this compound are not presented in the provided research, it is reasonable to expect that modifications to its chelating groups or the formazan moiety would influence its metal binding affinity and selectivity. [, ]
Q11: What safety precautions should be taken when handling this compound?
A11: Specific safety data sheets (SDS) should be consulted for detailed information on the safe handling and disposal of this compound. Like many laboratory reagents, it is advisable to handle it with care, wearing appropriate personal protective equipment. []
Q12: Are there alternative reagents to this compound for metal ion detection?
A12: Yes, several alternative reagents exist for metal ion detection, each with its own advantages and limitations. Common examples include PAR (4-(2-pyridylazo)resorcinol), dithizone, and cuprizone. The choice of reagent depends on the specific application and the metal ions being analyzed. [, , ]
Q13: What are the recommended procedures for the disposal of this compound waste?
A13: Proper disposal of this compound waste is crucial to minimize environmental impact. Consult local regulations and safety data sheets for specific guidelines. Generally, waste containing this compound should be treated as hazardous chemical waste. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,2-Dioxaborolane, 2-[4-[(2-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1460618.png)
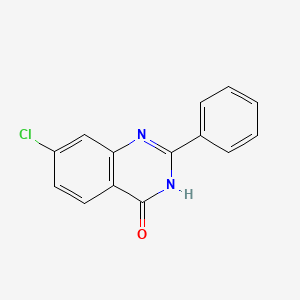
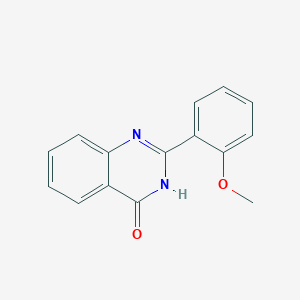
![17-(Acetyloxy)-11beta-[4-[di(methyl-d3)amino]phenyl]-19-norpregna-4,9-diene-3,20-dione](/img/structure/B1460621.png)
![N'-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide](/img/structure/B1460623.png)
![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B1460625.png)


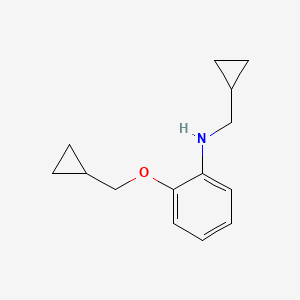
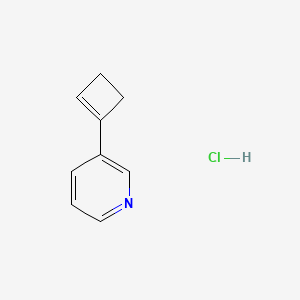
![3-[(4-fluorophenyl)amino]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B1460633.png)
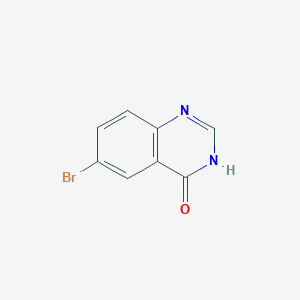
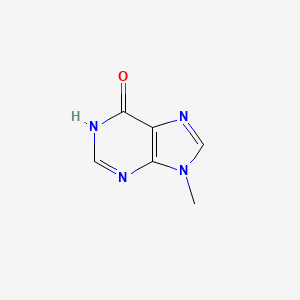
![3-(4-Methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal](/img/structure/B1460638.png)